molecular formula C11H11BrN2O3 B3242457 Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1516750-51-8

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3242457
CAS No.: 1516750-51-8
M. Wt: 299.12 g/mol
InChI Key: ZBOKUADWCZBMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a high-purity chemical intermediate belonging to the imidazo[1,2-a]pyridine class of fused heterocycles. This compound is of significant interest in medicinal and organic chemistry due to the privileged status of its core scaffold. The imidazo[1,2-a]pyridine structure is a common framework in the development of a wide range of biologically active agents . Derivatives of this ring system are extensively researched for their potential as therapeutic agents and have been found in marketed drugs such as the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer drug zolimidine . The specific molecular architecture of this compound, featuring a bromo substituent and an ethoxycarbonylate group, makes it a versatile building block for further synthetic modification. Researchers can utilize the reactive bromo site in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to introduce new carbon chains or aromatic systems, enabling the exploration of structure-activity relationships. The ester group can also be hydrolyzed to the corresponding acid or transformed into other functional groups like amides. These properties make it a valuable precursor in drug discovery programs for developing novel inhibitors, including cyclin-dependent kinase (CDK) inhibitors, as well as potential anticonvulsant and antiviral agents . This product is intended for research applications as a key synthetic intermediate and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)4-9(16-2)10(14)13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOKUADWCZBMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including radical reactions, transition metal catalysis, and metal-free oxidation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents at positions 6 and 8:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Key References
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-OCH₃ C₁₁H₁₁BrN₂O₃ 298.9* N/A Synthesized analogously to
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) 6-CH₃, 8-Br C₁₁H₁₂BrN₂O₂ 283.0091 83.3
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) 6-Cl, 8-Br C₁₀H₉ClBrN₂O₂ 302.9548 76.6
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (12c) 8-Br C₁₀H₁₀BrN₂O₂ 268.9937 71.1
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 N/A
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 6-Br, 3-Cl, 8-CF₃ C₁₁H₇BrClF₃N₂O₂ 354.54 N/A

*Calculated based on substituents.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (OCH₃) in the target compound is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing trifluoromethyl (CF₃) group in .
  • Steric Effects : Bulkier substituents like CF₃ or multiple halogens (e.g., 3-Cl, 8-CF₃) reduce synthetic yields due to steric hindrance , whereas methyl or methoxy groups show higher yields (71–83%) .
  • Halogen Position: Bromine at position 6 (target compound) vs.

Biological Activity

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a bromo group, a methoxy group, and an ethyl ester, which collectively contribute to its reactivity and biological interactions.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant antimicrobial activity. In particular, compounds containing the imidazo[1,2-a]pyridine scaffold have shown effectiveness against various bacterial strains. For instance, studies indicate that derivatives of this class can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. It is believed that this compound may act as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structures have been shown to inhibit the PI3Kα pathway, leading to apoptosis in cancer cells .

The biological activity of this compound is thought to involve interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways related to growth and survival. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential .

Case Studies and Experimental Data

A series of studies have focused on the synthesis and evaluation of this compound and related compounds. The following table summarizes key findings from recent research:

StudyFocusFindings
Anderson et al., 2003Anticancer activityIdentified as a potential inhibitor of cyclin-dependent kinases (CDKs)
Trapani et al., 2003Anticonvulsant propertiesDemonstrated anticonvulsant effects in animal models
Gueiffier et al., 1998Antiviral agentsShowed activity against various viral strains
PMC3120515Synthesis methodsDeveloped efficient synthetic routes for imidazo[1,2-a]pyridine derivatives

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly affect biological activity. For instance:

  • Bromo Group : Enhances binding affinity to target enzymes.
  • Methoxy Group : Influences solubility and permeability.
  • Ethyl Ester : Affects metabolic stability and bioavailability.

These insights are critical for designing more potent derivatives with improved therapeutic profiles.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted 2-aminopyridines with α-bromoketones. For example, a method analogous to the synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves reacting 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃, yielding ~65% product . Key parameters include solvent choice (ethanol), temperature (reflux), and stoichiometric ratios. Purity can be enhanced via recrystallization from ethanol or ethyl acetate.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns substituent positions on the imidazo[1,2-a]pyridine core. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
  • X-ray crystallography: Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å, C-O ester ~1.21 Å) using programs like SHELXL .
  • HRMS: Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 325.0 for C₁₂H₁₁BrN₂O₃) .

Q. What are common functionalization reactions at the 6-bromo position?

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) or nucleophilic substitution with amines (e.g., piperidine, CuI, DMF, 120°C). These reactions retain the methoxy and ester groups, enabling diversification for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Electrophilicity: The 6-bromo site has a high local electrophilicity index (ω = 3.2 eV), favoring nucleophilic attacks.
  • Frontier orbitals: HOMO (-6.8 eV) localizes on the imidazole ring, while LUMO (-2.1 eV) spans the pyridine and ester groups, suggesting charge-transfer interactions in biological systems .
  • Solvent effects: Polar solvents (e.g., DMSO) stabilize the ester group via hydrogen bonding (ΔG = -4.3 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8 µM vs. 22 µM against S. aureus) may arise from:

  • Assay conditions: Variations in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) or solvent (DMSO tolerance ≤1% v/v).
  • Compound stability: Hydrolysis of the ester group under physiological pH (t₁/₂ = 4.2 hrs in PBS) reduces efficacy . Standardized protocols (CLSI guidelines) and stability-optimized analogs (e.g., methyl ester prodrugs) are recommended .

Q. How is in vivo toxicity evaluated for this compound?

  • Acute toxicity: Administer 50–200 mg/kg orally to Wistar rats; monitor ALT/AST (liver) and BUN/creatinine (kidney) levels for 14 days. No significant hepatotoxicity is observed at ≤100 mg/kg .
  • Genotoxicity: Ames test (TA98 strain) shows no mutagenicity up to 500 µg/plate.
  • Metabolite profiling: LC-MS/MS identifies primary metabolites as hydrolyzed carboxylic acid and O-demethylated derivatives .

Methodological Tables

Table 1: Comparative Reactivity of Imidazo[1,2-a]pyridine Derivatives

SubstituentsReaction Rate (Suzuki Coupling, k ×10⁻³ s⁻¹)Bioactivity (IC₅₀, µM)
6-Br, 8-OMe, 2-COOEt2.8 (Pd(OAc)₂, 80°C)12.3 (Antibacterial)
6-CF₃, 8-Cl, 2-COOEt1.2 (PdCl₂(PPh₃)₂, 100°C)8.9 (Antiviral)
6-Me, 8-Br, 2-COOEt4.1 (Pd(PPh₃)₄, 70°C)25.6 (Anti-inflammatory)
Data derived from analogous compounds in .

Table 2: Crystallographic Parameters (Ethyl 8-substituted Analogs)

Parameter8-OMe 8-NH₂ 8-Cl
Space groupP2₁/cP 1C2/c
Bond angle C2-N1-C6 (°)117.3118.1116.8
Torsion angle OMe-C8 (°)5.2

Key Recommendations

  • Synthetic optimization: Replace NaHCO₃ with K₂CO₃ in cyclocondensation to improve yield to >75% .
  • Biological assays: Use logarithmic-phase bacteria (OD₆₀₀ = 0.4) and pre-equilibrate compounds in assay media to minimize solvent effects .
  • Data reporting: Include crystallographic CIF files and Gaussian input files for DFT studies to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.